molecular formula C11H12Cl2N2S B1451196 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride CAS No. 1177335-53-3

2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride

Cat. No. B1451196
CAS RN: 1177335-53-3
M. Wt: 275.2 g/mol
InChI Key: CPDKFTIIWMMSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves the introduction of a thiazole ring with a 4-chloro-phenyl substituent. Researchers have synthesized various compounds containing the thiazole ring with different substituents to evaluate their biological activities . The specific synthetic route for this compound would depend on the desired substituents and reaction conditions.


Physical And Chemical Properties Analysis

  • Melting Point : The melting point may be around 216°C (decomposition) based on related compounds .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride , have been studied for their antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential

Research has indicated that thiazole compounds exhibit anticancer activities. They can interfere with the proliferation of cancer cells and may induce apoptosis. This makes them valuable for further exploration in cancer therapy research .

Antidiabetic Applications

Thiazoles are also being investigated for their antidiabetic effects. They may play a role in regulating blood sugar levels by influencing insulin release or insulin sensitivity, which could lead to new treatments for diabetes .

Anti-Inflammatory Uses

Due to their chemical structure, thiazole derivatives can possess anti-inflammatory properties. They may reduce inflammation by modulating the body’s inflammatory response, which is beneficial for treating various inflammatory diseases .

Neuroprotective Effects

Some thiazole compounds have shown neuroprotective effects, which could be harnessed in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. They may protect nerve cells from damage and improve neurological function .

Antioxidant Properties

Thiazole derivatives can act as antioxidants, neutralizing free radicals and reducing oxidative stress. This property is significant for preventing cellular damage and could have applications in multiple health-related fields .

properties

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S.ClH/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13;/h1-4,7H,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDKFTIIWMMSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride
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